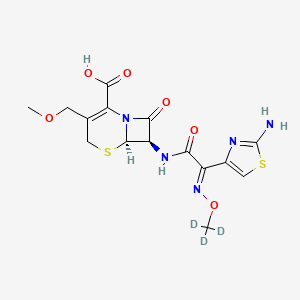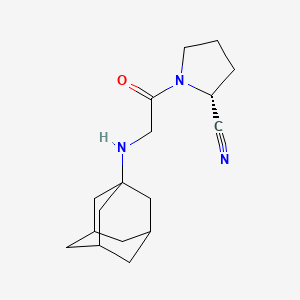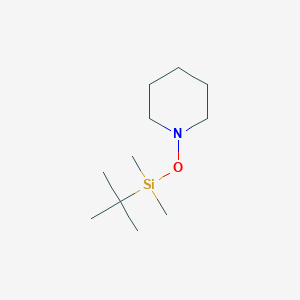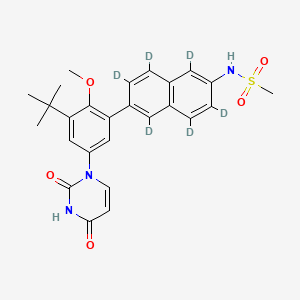
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide is a chemical compound with the molecular formula C11H6F3N3O4S and a molecular weight of 333.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Preparation Methods
The synthesis of 2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide involves several steps. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide can be compared with other similar compounds such as 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine . While both compounds share some structural similarities, this compound has unique properties that make it particularly valuable in proteomics research . The presence of the thiazolyl group in its structure provides additional binding sites and reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H6F3N3O4S |
|---|---|
Molecular Weight |
333.25 g/mol |
IUPAC Name |
2-hydroxy-5-nitro-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H6F3N3O4S/c12-11(13,14)8-4-22-10(15-8)16-9(19)6-3-5(17(20)21)1-2-7(6)18/h1-4,18H,(H,15,16,19) |
InChI Key |
ACUUQQOSMRKLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)








